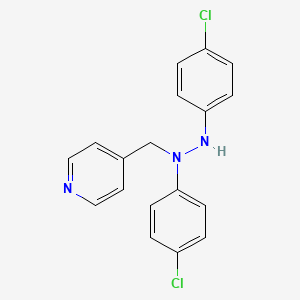
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is a chemical compound that features a hydrazine core substituted with two 4-chlorophenyl groups and a pyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-bromophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-fluorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-methylphenyl)-1-(pyridin-4-ylmethyl)hydrazine
Uniqueness
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is unique due to the presence of the 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. The chlorophenyl groups can participate in specific interactions with molecular targets, potentially enhancing the compound’s efficacy in certain applications.
特性
CAS番号 |
32812-51-4 |
|---|---|
分子式 |
C18H15Cl2N3 |
分子量 |
344.2 g/mol |
IUPAC名 |
1,2-bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-1-5-17(6-2-15)22-23(13-14-9-11-21-12-10-14)18-7-3-16(20)4-8-18/h1-12,22H,13H2 |
InChIキー |
RVFRHSFHAZEEQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN(CC2=CC=NC=C2)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


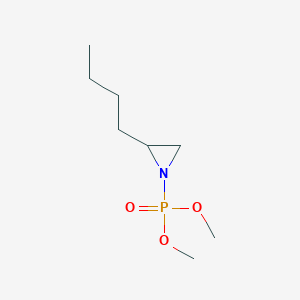
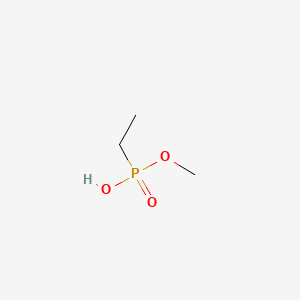

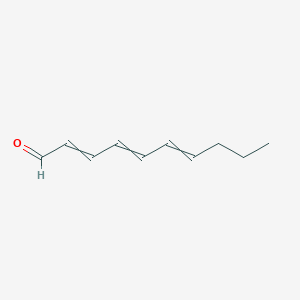

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)



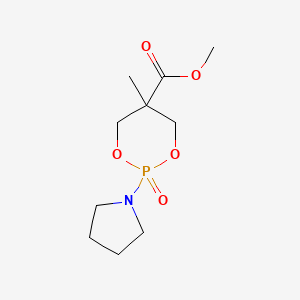
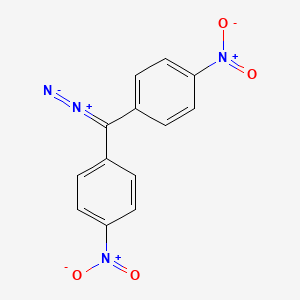
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
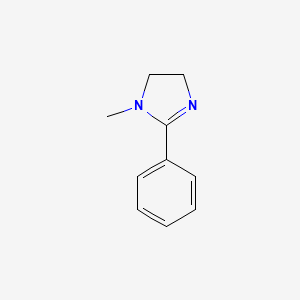
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
